molecular formula C17H17N3O3S B2730845 1-((2-(Furan-2-yl)-4-methylthiazol-5-yl)methyl)-3-(2-methoxyphenyl)urea CAS No. 1421522-18-0

1-((2-(Furan-2-yl)-4-methylthiazol-5-yl)methyl)-3-(2-methoxyphenyl)urea

Cat. No. B2730845
CAS RN: 1421522-18-0
M. Wt: 343.4
InChI Key: BOYPSJAWEHTVEJ-UHFFFAOYSA-N
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Description

1-((2-(Furan-2-yl)-4-methylthiazol-5-yl)methyl)-3-(2-methoxyphenyl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as PTK787/ZK 222584 and is a tyrosine kinase inhibitor that has been studied for its potential in cancer treatment.

Scientific Research Applications

Synthesis and Analytical Applications

One application of similar compounds involves the synthesis of deuterium-labeled versions for use as internal standards in liquid chromatography-mass spectrometry (LC-MS) analysis. For instance, a compound with potent activities against cancer cells, nociceptive pain, and neurodegenerative disorders was synthesized and used to improve the accuracy of pharmacokinetic studies (Liang et al., 2020). This research underscores the significance of precise compound synthesis in enhancing drug analysis and understanding drug behavior within biological systems.

Novel Compound Classes

Research has led to the creation of new classes of compounds with potential therapeutic applications. The synthesis of novel carbonyl-bis compounds, starting from specific ester functionalities, resulted in unique urea derivatives through a series of chemical transformations (Koza & Balcı, 2011). These compounds expand the chemical space for drug discovery, offering new scaffolds for the development of pharmaceuticals.

Inhibitory Activities

Compounds within this chemical family have been explored for their inhibitory activities against specific proteins. For example, pyridylthiazole-based ureas have shown potent inhibition of Rho-associated protein kinases (ROCK1 and 2), which are critical in various biological processes including cancer progression and metastasis (Pireddu et al., 2012). This research highlights the therapeutic potential of these compounds in treating diseases with underlying dysregulated kinase activity.

Heterocyclic Chemistry

The synthesis of novel pyridine and naphthyridine derivatives from furan- and thiophen-2-yl compounds demonstrates the versatility of this chemical framework in creating diverse heterocyclic structures (Abdelrazek et al., 2010). These structures are foundational in medicinal chemistry, serving as cores for drug development due to their diverse biological activities.

properties

IUPAC Name

1-[[2-(furan-2-yl)-4-methyl-1,3-thiazol-5-yl]methyl]-3-(2-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3S/c1-11-15(24-16(19-11)14-8-5-9-23-14)10-18-17(21)20-12-6-3-4-7-13(12)22-2/h3-9H,10H2,1-2H3,(H2,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOYPSJAWEHTVEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CO2)CNC(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((2-(Furan-2-yl)-4-methylthiazol-5-yl)methyl)-3-(2-methoxyphenyl)urea

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